
6-(1,3-Dioxolan-2-yl)-2-fluoro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is an organic compound that features a benzofuran ring substituted with a fluorine atom and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran typically involves the formation of the benzofuran core followed by the introduction of the fluorine atom and the 1,3-dioxolane ring. One common method involves the cyclization of a suitable precursor, such as a 2-hydroxyphenyl derivative, in the presence of a fluorinating agent and a dioxolane-forming reagent. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 6-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.
Substitution: The fluorine atom or the dioxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
6-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and the dioxolane ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane derivatives: These compounds share the dioxolane ring but may differ in other substituents.
Fluorobenzofuran derivatives: These compounds have the benzofuran core and a fluorine atom but lack the dioxolane ring.
Uniqueness
6-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is unique due to the combination of the fluorine atom and the dioxolane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
648915-97-3 |
|---|---|
Molecular Formula |
C11H9FO3 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
6-(1,3-dioxolan-2-yl)-2-fluoro-1-benzofuran |
InChI |
InChI=1S/C11H9FO3/c12-10-6-7-1-2-8(5-9(7)15-10)11-13-3-4-14-11/h1-2,5-6,11H,3-4H2 |
InChI Key |
YLHOYEZAFJAPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC3=C(C=C2)C=C(O3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromobenzo[b]thiophen-3-amine](/img/structure/B11769158.png)
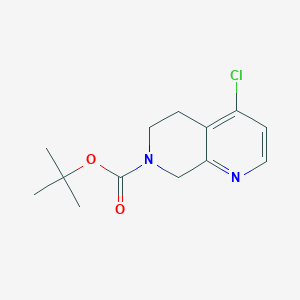
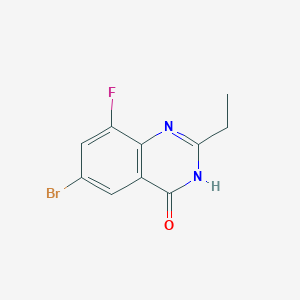
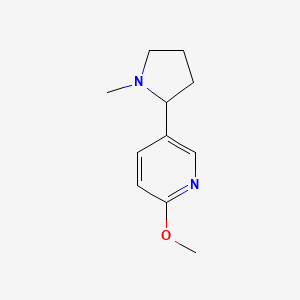

![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)

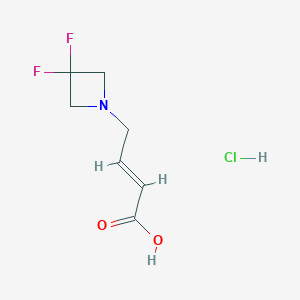
![tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B11769195.png)
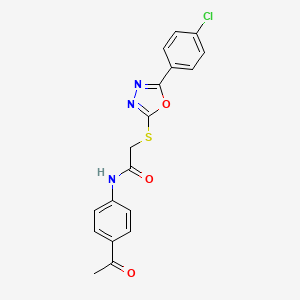
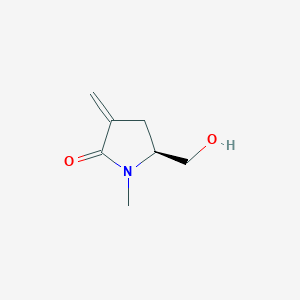
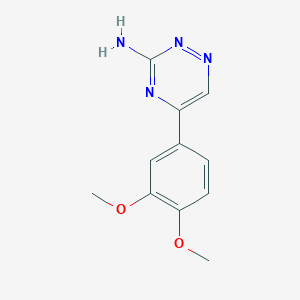
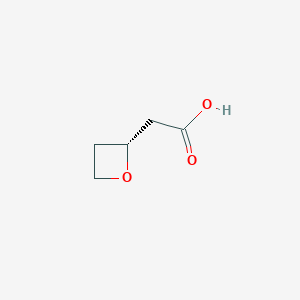
![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)
